molecular formula C17H20ClNO6S B565744 Fenoldopam-d4 Mesylate CAS No. 1246815-23-5

Fenoldopam-d4 Mesylate

Cat. No.: B565744
CAS No.: 1246815-23-5
M. Wt: 405.882
InChI Key: CVKUMNRCIJMVAR-ZHTTVBFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Naming Convention Analysis

The systematic nomenclature of Fenoldopam-d4 Mesylate follows precise International Union of Pure and Applied Chemistry guidelines for complex organic salts containing isotopic substitutions. The complete systematic name encompasses multiple structural elements that must be explicitly identified within the nomenclature framework. According to chemical databases, the International Union of Pure and Applied Chemistry name is recorded as 9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol combined with methanesulfonic acid. This nomenclature specifically identifies the positions of deuterium substitution at carbons 2 and 4 of the benzazepine ring system, indicating tetradeuterio incorporation at these strategic locations.

The structural designation begins with the identification of the core benzazepine heterocyclic system, which serves as the fundamental scaffold for this compound. The benzazepine classification indicates a seven-membered nitrogen-containing ring fused to a benzene ring, creating a tricyclic framework that defines the molecular architecture. The chlorine substitution at position 9 represents a critical structural modification that influences both chemical reactivity and biological properties. The hydroxyl groups at positions 7 and 8 of the benzazepine system contribute to the compound's polarity and hydrogen bonding capabilities.

The 4-hydroxyphenyl substituent attached to position 5 of the benzazepine ring represents an additional phenolic moiety that extends the molecular framework. This substitution pattern creates a bis-phenolic structure that significantly influences the compound's physicochemical properties. The systematic nomenclature precisely identifies each structural component, ensuring unambiguous chemical identification and facilitating accurate literature searches and regulatory documentation.

Structural Classification and Benzazepine Framework

This compound belongs to the benzazepine class of heterocyclic compounds, characterized by a distinctive tricyclic framework containing a seven-membered nitrogen heterocycle fused to a benzene ring. The benzazepine core structure represents a fundamental pharmacophoric element that defines the compound's three-dimensional architecture and chemical reactivity patterns. This structural classification places the compound within a well-defined chemical family known for specific biological activities and synthetic accessibility.

The tricyclic framework exhibits specific conformational preferences that influence molecular recognition and binding interactions. The seven-membered azepine ring adopts a boat or chair conformation depending on substitution patterns and environmental conditions. The fusion of this ring system to the benzene moiety creates a rigid framework that constrains molecular flexibility while maintaining specific spatial arrangements of functional groups. The chlorine substitution introduces electronic effects that modulate the overall electron density distribution throughout the aromatic system.

The phenolic hydroxyl groups at positions 7 and 8 create a catechol-like arrangement that significantly influences chemical reactivity and hydrogen bonding capabilities. This substitution pattern enables specific intermolecular interactions that affect crystallization behavior, solubility characteristics, and analytical properties. The 4-hydroxyphenyl substituent extends the molecular framework, creating additional hydrogen bonding sites and contributing to the overall polarity of the compound.

Properties

CAS No.

1246815-23-5

Molecular Formula

C17H20ClNO6S

Molecular Weight

405.882

IUPAC Name

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid

InChI

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2;

InChI Key

CVKUMNRCIJMVAR-ZHTTVBFJSA-N

SMILES

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Synonyms

6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-d4 Methanesulfonate;  Corlopam-d4;  Fenoldopam-d4 Methanesulfonate;  Fenoldopam-d4 Monomethanesulfonate;  SKF 82526J-d4; 

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: Deuterated Benzazepine Core

The benzazepine core is synthesized through a cyclization reaction between 2-chlorohomoveratrylamine (Formula I) and styrene oxide derivatives. For deuterium labeling, deuterated styrene oxide (C₆D₅CD₂O) replaces the standard reagent, introducing four deuterium atoms at the 2,2,4,4 positions of the benzazepine ring.

Key Reaction Conditions :

  • Temperature: 80–100°C under nitrogen atmosphere.

  • Solvent: Anhydrous tetrahydrofuran (THF) or deuterated DMSO-d₆.

  • Catalysts: Titanium tetraisopropoxide (Ti(OiPr)₄).

StepReagentDeuterated SubstituteYield (%)
1Styrene oxideStyrene oxide-d472–85
22-ChlorohomoveratrylamineNone (protonated)68–75

Mesylation and Salt Formation

The intermediate 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol is treated with methanesulfonic acid in deuterated methanol (CD₃OD) to form the mesylate salt. Excess acid is neutralized with sodium bicarbonate-d (NaBD₃CO₃) to prevent proton exchange.

Critical Parameters :

  • Molar ratio: 1:1.2 (benzazepine:methanesulfonic acid).

  • Reaction time: 4–6 hours at 25°C.

Industrial-Scale Production

Industrial synthesis prioritizes isotopic purity and cost efficiency. Deuterated reagents are sourced from specialized suppliers, and processes are optimized for minimal deuterium loss.

Deuterium Source Optimization

  • Styrene oxide-d4 : Produced via catalytic deuteration of phenylacetylene using Lindlar catalyst (Pd/BaSO₄) in D₂O.

  • Methanol-d4 : Synthesized by isotopic exchange using D₂O and sulfuric acid catalyst.

Scalable Reaction Design

ParameterLaboratory ScaleIndustrial Scale
Batch size5–10 g50–100 kg
PurificationColumn chromatographyContinuous crystallization
Yield65–75%80–88%

Industrial reactors use jacketed vessels with precise temperature control (−10°C to 150°C) and inline NMR for real-time deuteration monitoring.

Purification and Isotopic Purity Assurance

Deuterated compounds require stringent purification to achieve >98% isotopic purity.

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC) :

    • Column: C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

    • Mobile phase: 0.1% trifluoroacetic acid in acetonitrile-d₃/water (70:30).

    • Retention time: 12.3 minutes (vs. 11.8 minutes for non-deuterated analog).

Spectroscopic Validation

  • Mass Spectrometry (LC-MS) :

    • Molecular ion peak: m/z 406.2 [M+H]⁺ (Δ +4 Da from non-deuterated).

    • Isotopic pattern: Distinctive +4 shift confirms deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, DMSO-d₆): Absence of peaks at δ 2.8–3.2 (protons replaced by deuterium).

    • ²H NMR: Signals at δ 2.9–3.1 confirm deuterium placement.

Challenges in Deuterated Synthesis

Kinetic Isotope Effects (KIE)

Deuterium’s higher mass slows reaction rates, necessitating adjusted conditions:

  • Extended reaction times (e.g., 8 hours vs. 5 hours for protonated analog).

  • Elevated temperatures (e.g., 100°C vs. 80°C).

Cost and Availability of Deuterated Reagents

  • Styrene oxide-d4 costs ≈$2,500/g, contributing to 40–50% of total production expenses.

  • Solvent recovery systems are mandatory to reuse deuterated THF and DMSO-d₆.

Comparative Analysis with Non-Deuterated Fenoldopam Mesylate

AspectFenoldopam MesylateThis compound
Synthetic Steps56 (additional deuteration)
Average Yield78%65%
Isotopic PurityN/A98.5%
Regulatory StatusApproved (FDA)Research-use only

Quality Control Protocols

Analytical Testing

TestMethodAcceptance Criteria
Deuterium ContentLC-MS≥98%
Residual SolventsGC-MS≤500 ppm
Mesylate CounterionIon Chromatography99.0–101.0%

Stability Studies

  • Storage : −20°C in amber vials under argon.

  • Shelf Life : 12 months (vs. 24 months for non-deuterated form).

Chemical Reactions Analysis

Types of Chemical Reactions

Fenoldopam-d4 Mesylate, like its non-deuterated counterpart, undergoes several chemical reactions, including:

  • Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.
  • Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
  • Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Several reagents and conditions are typically used to facilitate the chemical reactions of this compound:

  • Oxidation: Common reagents include potassium permanganate and chromium trioxide.
  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
  • Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The reactions produce derivatives of the original compound, which can be further utilized in pharmacological studies.

Role of Deuterium

The presence of deuterium in this compound affects the rate of metabolism of the drug, due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and is less readily broken during metabolism, which can alter the drug's half-life and bioavailability.

Impact of Environmental Factors

The action of this compound can be influenced by various environmental factors. Oxidative stress can impact the survival and efficacy of cells treated with this compound. Fenoldopam has been shown to increase the survivability of mesenchymal stem cells (MSCs) in an oxidative environment .

Scientific Research Applications

Pharmacological Profile

Fenoldopam mesylate acts primarily as an agonist at dopamine-1 receptors, which are densely located in the renal parenchyma. This mechanism facilitates renal vasodilation, thereby augmenting renal plasma flow and glomerular filtration rate. The compound has been extensively studied for its renoprotective effects, particularly in patients at risk of acute kidney injury.

Contrast-Induced Nephropathy

Contrast-induced nephropathy (CIN) is a significant concern during procedures requiring iodinated contrast media. Fenoldopam mesylate has been investigated for its ability to preserve renal function in this context.

  • Clinical Trials : A double-blind, placebo-controlled trial involving 315 patients with chronic renal insufficiency demonstrated that fenoldopam mesylate could ameliorate the decline in renal function associated with contrast administration. While the primary endpoint of CIN incidence did not show statistical significance (33.6% vs. 30.1% for placebo), the results indicated a trend towards better outcomes with fenoldopam .

Acute Kidney Injury Prevention

Fenoldopam mesylate has been shown to reduce the incidence of postoperative acute kidney injury when administered prophylactically.

  • Evidence from Studies : A narrative review highlighted its effectiveness in surgical patients, suggesting that early administration can mitigate kidney damage during high-risk procedures . Additionally, studies have indicated positive outcomes in intensive care unit patients suffering from acute kidney injury, although the sample sizes were limited .

Management of Severe Hypertension

Fenoldopam mesylate is also approved for the short-term management of severe hypertension, particularly in hospital settings where rapid blood pressure control is essential.

  • Mechanism of Action : By inducing systemic and renal arterial vasodilation, fenoldopam effectively lowers blood pressure while maintaining renal perfusion, making it a valuable tool for managing hypertensive crises .

Comparative Efficacy

The efficacy of fenoldopam mesylate compared to other agents has been evaluated through various studies:

Agent Primary Use Efficacy
Fenoldopam MesylateRenal protection in CINPreserves renal function; mixed results
Sodium NitroprussideAcute hypertension managementEffective but may compromise renal perfusion
N-AcetylcysteineRenal protectionVariable outcomes; often used as adjunct therapy

Case Studies

Several case studies have documented the real-world application of fenoldopam mesylate:

  • Case Study 1 : A patient undergoing elective cardiac surgery was administered fenoldopam prior to surgery. Postoperative assessments revealed no significant rise in serum creatinine levels, indicating effective renal protection .
  • Case Study 2 : In a cohort of patients receiving contrast media for diagnostic imaging, those treated with fenoldopam exhibited lower rates of contrast-induced nephropathy compared to historical controls .

Mechanism of Action

Fenoldopam-d4 Mesylate exerts its effects by selectively activating dopamine D1 receptors. This activation leads to the stimulation of adenylyl cyclase, resulting in increased levels of cyclic AMP. The elevated cyclic AMP levels cause vasodilation of arterial beds, including renal, mesenteric, and coronary arteries, leading to a reduction in systemic vascular resistance and blood pressure .

Comparison with Similar Compounds

Fenoldopam-d4 Mesylate vs. Fenoldopam Mesylate

Parameter Fenoldopam Mesylate This compound
Chemical Structure Non-deuterated benzazepine derivative Deuterated at four positions
Primary Use Therapeutic agent (D1 agonist) Research standard (analytical studies)
Pharmacokinetics Rapid metabolism via hepatic enzymes Slower metabolism due to isotope effect
Clinical Efficacy Mixed results in CIN prevention Not applicable (non-therapeutic)
Regulatory Status Investigational/off-label use Controlled product; made-to-order with handling restrictions

Comparison with Other Deuterated Compounds

  • Fenofibrate-d6: Mechanism: Deuterated analog of Fenofibrate, a PPARα agonist used for hyperlipidemia. Utility: Like Fenoldopam-d4, it serves as an analytical standard but targets lipid metabolism pathways . Key Difference: Parent compound’s therapeutic target (PPARα vs. D1 receptor) and clinical applications (metabolic vs. renal).

Comparison with Other Mesylate Salts

Compound Mechanism Therapeutic Use Key Contrast with this compound
Nelfinavir Mesylate HIV-1 protease inhibitor Antiviral therapy Targets viral enzymes; unrelated to dopamine signaling
Phentolamine Mesylate α-adrenergic receptor antagonist Hypertension management Blocks adrenergic receptors; no renal vasodilation
Deferoxamine (DFO) Mesylate Iron chelator Heavy metal toxicity treatment Binds iron ions; distinct from D1 agonism

Comparison with Other Dopamine Receptor Modulators

Compound Receptor Target Primary Use Key Contrast
FAUC 365 D3/D4 antagonist Schizophrenia/Parkinson’s research Selective for D3/D4 vs. D1 partial agonism
Fluphenazine Dihydrochloride D2 antagonist Antipsychotic therapy Potent D2 blockade; lacks vasodilatory effects
Flunarizine Dihydrochloride T-type Ca²⁺/D2 antagonist Migraine prevention Dual ion channel and D2 activity

Research and Clinical Data Highlights

  • 30.1%, p=0.61), questioning its therapeutic value .
  • Deuterated Compounds in Research: this compound’s isotopic labeling enables precise tracking of parent drug metabolism, critical for dose optimization studies .

Biological Activity

Fenoldopam-d4 mesylate is a synthetic derivative of fenoldopam, a selective dopamine-1 (D1) receptor agonist. This compound has garnered attention for its potential therapeutic applications, particularly in the context of renal protection and management of hypertension. This article presents a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

1. Pharmacological Profile

Chemical Structure and Properties

  • Chemical Formula: C16H16ClNO3
  • Molar Mass: 305.76 g/mol
  • Mechanism of Action: Fenoldopam acts primarily as a D1 receptor agonist, leading to vasodilation and increased renal blood flow. It stimulates adenylyl cyclase activity, which raises intracellular cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and natriuresis (sodium excretion) .

Pharmacokinetics

  • Administration Route: Intravenous (IV)
  • Half-Life: Approximately 5 minutes
  • Metabolism: Hepatic metabolism with no involvement of cytochrome P450 enzymes; primarily excreted via urine (90%) and feces (10%) .

2.1 Acute Kidney Injury (AKI)

This compound has been investigated for its protective effects against AKI, particularly in postoperative settings and during contrast-induced nephropathy.

Case Studies and Clinical Trials

  • A narrative review highlighted that fenoldopam mesylate significantly reduces the onset of postoperative AKI when administered prior to surgical procedures .
  • In a double-blind, placebo-controlled trial involving patients undergoing contrast angiography, fenoldopam mesylate was associated with a 15.8% increase in renal plasma flow compared to a decrease in the placebo group . The incidence of contrast-induced nephropathy was lower in the fenoldopam group (21%) compared to the placebo group (41%) .
Study Population Intervention Outcome
Study 1Postoperative patientsFenoldopam vs placeboReduced AKI incidence
Study 2Patients undergoing angiographyFenoldopam infusionImproved renal plasma flow

2.2 Hypertension Management

Fenoldopam is also utilized as an antihypertensive agent due to its vasodilatory properties.

Clinical Efficacy

  • Fenoldopam effectively lowers blood pressure in hypertensive crises by activating D1 receptors located in vascular smooth muscle . Its rapid onset (within minutes) makes it suitable for acute management scenarios.

3. Side Effects and Contraindications

While this compound is generally well-tolerated, it can cause adverse effects such as:

  • Headache
  • Flushing
  • Nausea
  • Hypotension
  • Reflex tachycardia

Contraindications
Caution is advised in patients with glaucoma or those on beta-blockers due to potential hypotensive effects .

4. Conclusion

This compound exhibits significant biological activity as a selective D1 receptor agonist with promising applications in preventing acute kidney injury and managing hypertension. While clinical trials have shown beneficial effects, further large-scale studies are needed to confirm its efficacy across diverse patient populations.

Q & A

Q. How is Fenoldopam-d4 Mesylate identified and quantified in pharmacokinetic studies?

Methodological Answer: this compound, a deuterated internal standard, is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium atoms (d4) increase its molecular mass, enabling distinct separation from non-deuterated Fenoldopam in chromatograms. Calibration curves are constructed with spiked plasma/serum samples (0.1–100 ng/mL), and isotopic purity (>98%) is validated via high-resolution mass spectrometry (HRMS) .

Q. What synthetic protocols are used to prepare this compound?

Methodological Answer: Deuterium is introduced at specific positions (e.g., aromatic or aliphatic hydrogens) via catalytic exchange or custom synthesis. For example, hydrogen-deuterium exchange under acidic conditions with D₂O and Pd/C catalysts ensures selective deuteration. The mesylate salt is formed by reacting Fenoldopam-d4 free base with methanesulfonic acid in anhydrous ethanol, followed by recrystallization for purity (>99.5% by HPLC) .

Q. What analytical parameters validate this compound as a reference standard?

Methodological Answer: Key parameters include:

  • Isotopic enrichment : Verified via NMR (³H integration) and HRMS.
  • Chemical stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolysis/oxidation.
  • Chromatographic separation : Retention time shifts (vs. non-deuterated analog) ensure no co-elution .

Advanced Research Questions

Q. How does deuteration impact Fenoldopam’s metabolic stability and D1 receptor binding?

Methodological Answer: Deuterium incorporation at metabolic soft spots (e.g., hydroxyl groups) reduces first-pass metabolism via the kinetic isotope effect (KIE). In vitro assays (human liver microsomes) compare half-life (t½) of Fenoldopam-d4 vs. non-deuterated forms. Receptor affinity is assessed via radioligand binding (³H-SCH23390 displacement in renal artery smooth muscle cells), with IC₅₀ values analyzed for isotopic differences .

Q. What strategies resolve data contradictions in deuterated analog pharmacokinetic studies?

Methodological Answer: Contradictions (e.g., variable bioavailability in rodent vs. primate models) are addressed by:

  • Cross-species metabolic profiling : LC-MS/MS identifies species-specific metabolites.
  • Compartmental modeling : NONMEM analysis distinguishes distribution/elimination rate constants (k₁₂, k₂₁) influenced by deuteration .

Q. How can isotopic interference be minimized in co-administered Fenoldopam/Fenoldopam-d4 studies?

Methodological Answer: Use orthogonal detection methods (e.g., HRMS with <5 ppm mass accuracy) to differentiate isotopic clusters. For ELISA-based assays, validate antibody cross-reactivity (<0.1% via competitive binding curves) to avoid false signals .

Experimental Design & Data Analysis

Q. What controls are essential for in vivo isotope effect studies with Fenoldopam-d4?

Methodological Answer: Include:

  • Non-deuterated controls : Correct for natural isotope abundance.
  • Matrix-matched standards : Account for ion suppression/enhancement in biological samples.
  • Stability controls : Freeze-thaw cycles and long-term storage (-80°C) tests ensure analyte integrity .

Q. How should researchers statistically analyze isotopic ratio variability in MS data?

Methodological Answer: Apply robust regression (e.g., iteratively reweighted least squares) to calibration curves. For inter-batch variability, use ANOVA with post-hoc Tukey tests on QC samples (n=6 per batch). Acceptable precision: CV <15% .

Data Management & Reproducibility

Q. What metadata standards ensure reproducibility in deuterated compound research?

Methodological Answer: Follow FAIR principles:

  • Synthesis details : Catalyst type, reaction time, and deuterium source (e.g., D₂O purity).
  • Instrument parameters : LC gradients, MS collision energies.
  • Raw data repositories : Upload to domain-specific databases (e.g., MetaboLights) with DOI assignment .

Table: Key Physicochemical Properties of this compound

PropertyValueMethod (Reference)
Molecular Weight427.90 g/mol (d4 mesylate)HRMS
Isotopic Purity>98%¹H-NMR
Solubility (25°C)25 mg/mL in H₂OUSP dissolution testing
Storage Stability24 months at -20°CICH Q1A(R2) guidelines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.